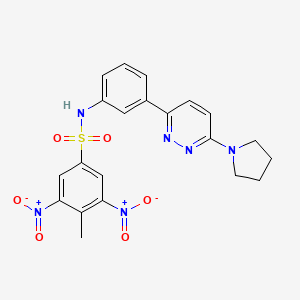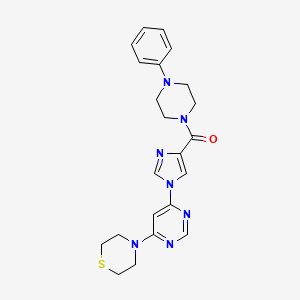
(4-phenylpiperazin-1-yl)(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-phenylpiperazin-1-yl)(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone is a useful research compound. Its molecular formula is C22H25N7OS and its molecular weight is 435.55. The purity is usually 95%.
BenchChem offers high-quality (4-phenylpiperazin-1-yl)(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-phenylpiperazin-1-yl)(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Compounds related to "(4-phenylpiperazin-1-yl)(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone" have been synthesized and evaluated for their biological activities, particularly focusing on their inhibitory effects on enzymes and receptors relevant to various diseases. For example, arylisoxazole-phenylpiperazine derivatives were designed and synthesized to selectively inhibit acetylcholinesterase (AChE), a key enzyme involved in Alzheimer's disease. The most potent AChE inhibitor identified from this series demonstrated significant inhibitory activity without affecting butyrylcholinesterase (BChE), highlighting its selectivity and potential therapeutic application (Saeedi et al., 2019).
Imaging and Diagnostic Applications
The synthesis of novel compounds has also been directed towards developing new imaging agents for diseases like Parkinson's disease. A study described the synthesis of a potential PET imaging agent for targeting the LRRK2 enzyme, which is implicated in Parkinson's disease. The synthesis process and the evaluation of the imaging agent underscore the importance of novel compounds in diagnosing and understanding the progression of neurodegenerative diseases (Wang et al., 2017).
Material Science Applications
In material science, novel compounds with specific structural features have been synthesized for their unique optical properties. A study on 1,3-diarylated imidazo[1,5-a]pyridine derivatives revealed their high yields and significant Stokes' shifts, making them suitable for applications as low-cost luminescent materials. The ability to tune quantum yields based on chemical structure suggests potential uses in optoelectronic devices (Volpi et al., 2017).
Antitumor and Antimicrobial Activities
Research on the synthesis and characterization of novel compounds extends into exploring their antitumor and antimicrobial activities. For instance, compounds synthesized and characterized for their structural and electronic properties have shown promising antibacterial activities through molecular docking studies, indicating their potential as new antibacterial agents (Shahana & Yardily, 2020).
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin is crucial for maintaining cell structure, chromosome segregation during mitosis, and intracellular transport .
Mode of Action
The compound interacts with tubulin, inhibiting its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions . The disruption of microtubule dynamics leads to cell cycle arrest and ultimately cell death .
Biochemical Pathways
The compound’s action on tubulin affects the microtubule dynamics within the cell . Microtubules are involved in various cellular processes, including mitosis, cell motility, and intracellular transport . By inhibiting tubulin polymerization, the compound disrupts these processes, leading to cell cycle arrest and apoptosis .
Result of Action
The compound’s action on tubulin leads to potent inhibition of tumor cell growth . Specifically, it has been shown to exhibit excellent growth inhibitory effects on various tumor cell lines, with an average GI50 value of 5.4 nM . It also induces apoptosis in K562 leukemia cells .
properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-[1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7OS/c30-22(28-8-6-26(7-9-28)18-4-2-1-3-5-18)19-15-29(17-25-19)21-14-20(23-16-24-21)27-10-12-31-13-11-27/h1-5,14-17H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKZALSOQSCYDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN(C=N3)C4=CC(=NC=N4)N5CCSCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-phenylpiperazin-1-yl)(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Z)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea](/img/structure/B2432081.png)
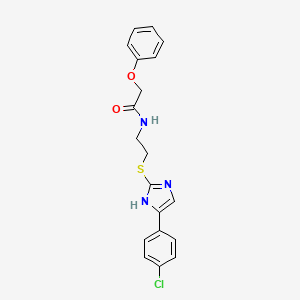
![3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2432084.png)

![3-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2432086.png)


![1-{[1-(2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2432091.png)
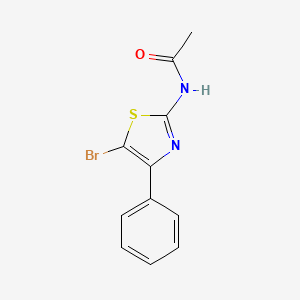
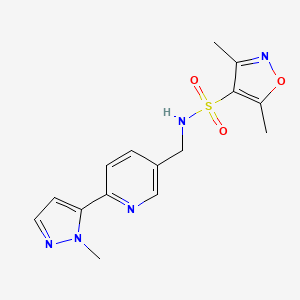
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2432097.png)
![1-(benzo[d]oxazol-2-yl)-N-(2-bromophenyl)pyrrolidine-2-carboxamide](/img/structure/B2432099.png)
